molecular formula C8H15NO B1442692 9-Azabicyclo[3.3.1]nonane n-oxyl CAS No. 31785-68-9

9-Azabicyclo[3.3.1]nonane n-oxyl

Cat. No.: B1442692
CAS No.: 31785-68-9
M. Wt: 141.21 g/mol
InChI Key: WUXMSJQQHBZNIK-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane n-oxyl is a chemical compound with the molecular formula C8H14NO. It belongs to the class of nitroxyl radicals, which are known for their stability and reactivity. This compound is often used in organic synthesis and catalysis due to its unique chemical properties .

Mechanism of Action

Target of Action

9-Azabicyclo[3.3.1]non-9-yloxy, also known as ABNO, belongs to a sterically unhindered and stable class of nitroxyl radicals . The primary target of ABNO is alcohols, where it acts as a catalyst in their oxidation .

Mode of Action

ABNO efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This interaction results in the transformation of the alcohol into a more oxidized state, specifically into a carbonyl compound .

Biochemical Pathways

The primary biochemical pathway affected by ABNO is the oxidation pathway of alcohols . By acting as a catalyst, ABNO accelerates the oxidation process, leading to the rapid conversion of alcohols into carbonyl compounds . The downstream effects of this conversion depend on the specific alcohol and carbonyl compound involved, but generally, this transformation can lead to changes in the chemical properties and reactivity of the original alcohol.

Result of Action

The primary molecular effect of ABNO’s action is the conversion of alcohols into carbonyl compounds . This conversion can have various cellular effects depending on the specific compounds involved. For instance, the oxidation of an alcohol could potentially deactivate a biologically active molecule or generate a new active compound.

Action Environment

The action of ABNO as a catalyst in the oxidation of alcohols can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment could potentially interfere with ABNO’s catalytic activity. Additionally, factors such as temperature and pH could also affect the efficiency and stability of ABNO .

Preparation Methods

The preparation of 9-Azabicyclo[3.3.1]nonane n-oxyl involves several synthetic routes. One common method is the oxidation of 9-azabicyclo[3.3.1]nonane derivatives. The process typically involves the following steps :

    Conversion to Amino Derivative: The starting material, 9-azabicyclo[3.3.1]nonane, is converted to its amino derivative.

    Oxidation: The amino derivative is then oxidized to form the nitroxyl radical. Common oxidizing agents include oxygen and diacetyl peroxide.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane n-oxyl undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts and ambient air as the oxidant. The major products formed depend on the specific reaction conditions and substrates used .

Scientific Research Applications

9-Azabicyclo[3.3.1]nonane n-oxyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

9-Azabicyclo[3.3.1]nonane n-oxyl is unique compared to other nitroxyl radicals due to its less hindered structure, which enhances its reactivity. Similar compounds include:

    TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A widely used nitroxyl radical with higher steric hindrance.

    AZADO (2-Azaadamantane-N-oxyl): Another nitroxyl radical with a different bicyclic structure.

    KetoABNO (9-Azabicyclo[3.3.1]nonane-3-one N-oxyl): A derivative of this compound with a keto group.

These compounds share similar reactivity but differ in their steric and electronic properties, which influence their specific applications and efficiency in various reactions .

Properties

IUPAC Name

9-hydroxy-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXMSJQQHBZNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31785-68-9
Record name 9-azabicyclononane-N-oxyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Azabicyclo[3.3.1]nonane n-oxyl
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